Boc-Arg-OH

概要

説明

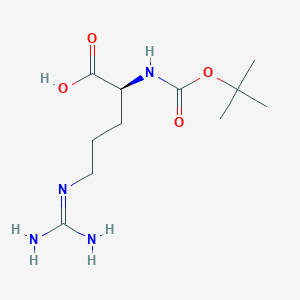

化合物tert-ブトキシカルボニル-L-アルギニン (Boc-L-Arg-OH) は、ペプチド合成で広く使用されるアミノ酸誘導体です。 水にわずかに溶解し、メタノールやエタノールなどの有機溶媒に可溶性の白色固体粉末です . この化合物は主に、ペプチドやタンパク質の合成におけるビルディングブロックとして使用されます .

準備方法

合成経路と反応条件:

tert-ブトキシカルボニル化: tert-ブトキシカルボニル-L-アルギニンの調製には、L-アルギニンとtert-ブトキシカルボニルクロリド (Boc-Cl) を塩基性条件下で反応させることが含まれます。

塩酸塩形成: tert-ブトキシカルボニル-L-アルギニンは次に、塩酸と反応させてtert-ブトキシカルボニル-L-アルギニン塩酸塩を生成します.

工業生産方法: tert-ブトキシカルボニル-L-アルギニンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、反応条件を注意深く制御して、最終生成物の高収率と純度を確保することが含まれます .

化学反応の分析

反応の種類:

一般的な試薬と条件:

形成される主要な生成物:

- これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応により、L-アルギニンのさまざまな誘導体が生成される可能性があります .

科学的研究の応用

Peptide Synthesis

Role in Peptide Synthesis

Boc-Arg-OH is primarily utilized as a building block in the synthesis of peptides and proteins. The tert-butoxycarbonyl (Boc) group protects the amino group of arginine, allowing for selective reactions during solid-phase peptide synthesis. This protection prevents unwanted side reactions, facilitating the construction of complex peptide chains.

Mechanism of Action

During peptide synthesis, the Boc group is removed under acidic conditions, enabling the incorporation of arginine into growing peptide chains without interference. This selective protection is essential for achieving high purity and yield in peptide synthesis.

Biological Studies

This compound is employed in various biological studies, including:

- Enzyme-Substrate Interactions : It serves as a substrate in studies examining interactions between enzymes and arginine-containing peptides.

- Protein Folding : The compound aids in understanding protein folding mechanisms by providing insights into how arginine residues influence structural stability.

- Bioactive Peptides : It is a precursor for synthesizing bioactive peptides that have therapeutic potential.

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in developing arginine-containing pharmaceuticals. Its ability to stabilize reactive intermediates makes it valuable for synthesizing compounds with biological activity.

Chemical Analysis

This compound is also used as a standard in mass spectrometry and other analytical techniques. Its well-defined structure allows researchers to calibrate instruments and validate methods used for analyzing peptide mixtures.

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Synthesis of Antibacterial Peptides

Research has demonstrated that this compound can be utilized to synthesize antibacterial peptides. These peptides exhibit significant activity against various bacterial strains, showcasing the potential of arginine derivatives in drug development .

Case Study 2: Kinetics of Tanning Reactions

In cosmetic chemistry, this compound has been used to study the kinetics of tanning reactions involving dihydroxyacetone. The compound stabilizes reactive intermediates, providing insights into color development processes .

Case Study 3: Fluorescence Optimization

A study examined the side-chain protonation states of fluorescent arginine derivatives, including this compound, to enhance fluorescence in peptide synthesis for bioimaging applications. This research highlights its importance in developing imaging agents .

Data Table: Stability Comparison of Arginine Derivatives

| Time (days) | Fmoc-Arg(Boc)2-OH (DMF) | Fmoc-Arg(Boc)2-OH (NBP) | Fmoc-Arg(NO2)-OH |

|---|---|---|---|

| 0 | 100% | 100% | 100% |

| 1 | 88.6% | 88.4% | 100% |

| 10 | 77.6% | 71.8% | 100% |

| 15 | 65.1% | 62.0% | 100% |

| 30 | 51.2% | 37.7% | 100% |

This table illustrates the stability of various arginine derivatives over time, indicating that this compound maintains its integrity significantly better than some other derivatives under specific conditions .

作用機序

tert-ブトキシカルボニル-L-アルギニンの作用機序は、ペプチド合成における保護基としての役割にあります。 tert-ブトキシカルボニル基は、合成過程中にL-アルギニンのアミノ基を保護し、不要な副反応を防ぎます . 保護基は酸性条件下で除去でき、遊離アミノ基がさらなる反応に関与できるようになります .

類似の化合物との比較

類似の化合物:

- tert-ブトキシカルボニル-L-リシン (Boc-Lys-OH)

- tert-ブトキシカルボニル-L-グルタミン (Boc-Gln-OH)

- tert-ブトキシカルボニル-L-トリプトファン (Boc-Trp-OH)

比較:

類似化合物との比較

- tert-Butoxycarbonyl-L-lysine (Boc-Lys-OH)

- tert-Butoxycarbonyl-L-glutamine (Boc-Gln-OH)

- tert-Butoxycarbonyl-L-tryptophan (Boc-Trp-OH)

Comparison:

- Uniqueness: tert-Butoxycarbonyl-L-arginine is unique due to its guanidino group, which imparts distinct chemical properties compared to other amino acids .

- Applications: While similar compounds are also used in peptide synthesis, tert-Butoxycarbonyl-L-arginine is particularly valuable in the synthesis of peptides that require the presence of a guanidino group .

生物活性

Boc-Arg-OH, or Nα-(tert-butoxycarbonyl)-L-arginine, is a protected form of the amino acid L-arginine that plays a significant role in peptide synthesis and various biological applications. This article explores its biological activity, focusing on its applications in peptide synthesis, its role in cosmetic chemistry, and its potential therapeutic uses.

- Molecular Formula : C13H24N4O4

- Molecular Weight : 288.35 g/mol

- CAS Number : 13726-76-6

- Optical Activity : [α]20/D −6.5°, c = 1 in acetic acid

- Purity : 90% (impurities typically range from 5-10%)

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), where the Boc group serves as a protective moiety that can be removed under acidic conditions to yield the free amino acid or peptide.

Applications in Peptide Synthesis

This compound is extensively used in the synthesis of peptides due to its ability to protect the amino group while allowing for the coupling of other amino acids. The following table summarizes some key studies demonstrating its utility:

| Study Reference | Peptide Synthesized | Yield (%) | Methodology |

|---|---|---|---|

| Marshall et al. (2019) | Fluorescent peptides | 45-60% | Microwave-assisted SPPS |

| Sun et al. (2022) | Cosmetic peptides | Not specified | Kinetic studies on tanning reactions |

| PMC4027598 (2014) | Antifungal peptides | 40-45% | Microwave irradiation with DIEA |

Case Study: Antifungal Peptides

In a study published in PMC4027598, this compound was incorporated into peptides designed to exhibit antifungal activity. The synthesized peptides demonstrated significant potency against various fungal strains, outperforming conventional antifungal agents like amphotericin B without exhibiting cytotoxic effects on human cells. This highlights this compound's role not only as a synthetic intermediate but also as a contributor to therapeutic efficacy.

Role in Cosmetic Chemistry

This compound has been investigated for its role in stabilizing reactive intermediates during tanning reactions involving dihydroxyacetone. Research indicates that it enhances color development kinetics, making it valuable in cosmetic formulations aimed at skin tanning and pigmentation enhancement .

Biological Activity and Mechanisms

The biological activities associated with this compound extend beyond simple peptide synthesis:

- Antimicrobial Properties : Studies suggest that derivatives of arginine, including Boc-protected forms, exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This positions this compound as a potential candidate for developing new preservatives in cosmetic and pharmaceutical formulations .

- Bioimaging Applications : The protonation states of this compound have been explored to optimize fluorescence for bioimaging applications, indicating its utility in visualizing biological processes at the molecular level .

- Peptide Therapeutics : The synthesis of bioactive peptides using this compound has implications for drug development, particularly in creating targeted therapies for infections and other diseases.

特性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQIYOPBCOPMSS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160126 | |

| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13726-76-6 | |

| Record name | N-tert-Butoxycarbonyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-(tert-butoxycarbonyl)-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。